

An In-depth Technical Guide to the Chemical Properties of Deuterated Apremilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule, primarily by slowing its metabolic clearance. This technical guide provides a comprehensive overview of the known chemical properties of apremilast and an informed projection of the chemical and pharmacokinetic properties of deuterated apremilast. Detailed experimental protocols for the characterization of such a drug substance are also provided, along with visualizations of key signaling pathways and experimental workflows. While specific experimental data on deuterated apremilast is not extensively available in the public domain, this guide extrapolates its anticipated properties based on the well-understood metabolism of apremilast and the established principles of the kinetic isotope effect.

Physicochemical Properties of Apremilast

Apremilast is a non-hygroscopic, white to pale yellow powder.[1][2] Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide	[3]
Molecular Formula	C22H24N2O7S	[1][3]
Molecular Weight	460.5 g/mol	[3]
CAS Number	608141-41-9	[3]
Melting Point	156.1°C	[4]
Appearance	White to off-white powder	[4][5]
Hygroscopicity	Non-hygroscopic	[1][2]

Solubility Profile of Apremilast

Apremilast is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability.[6] It is practically insoluble in water across a wide pH range but shows solubility in several organic solvents.[1][2]

Solvent	Solubility	Reference
Water	Practically insoluble	[1][2]
Ethanol	Slightly soluble	[4]
Acetone	Soluble (20 mg/mL)	[4]
DMSO	Soluble (80 mg/mL)	[4]
Dimethylformamide (DMF)	~20 mg/mL	[3]
Dichloromethane	Soluble	[2]
Acetonitrile	Slightly soluble	[2]
Methanol	Slightly soluble	[7]
Ethyl Acetate	Freely soluble	[7]
Transcutol®	Freely soluble	[7]
Polyethylene glycol-400 (PEG-400)	Sparingly soluble	[7]
Isopropanol (IPA)	Slightly soluble	[7]
1-Butanol	Slightly soluble	[7]
2-Butanol	Slightly soluble	[7]
Ethylene Glycol (EG)	Slightly soluble	[7]
Propylene Glycol (PG)	Slightly soluble	[7]

Stability of Apremilast

Forced degradation studies have shown that apremilast is susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable to heat and light.[6][8]

Condition	Degradation	Reference
Acid Hydrolysis (0.1 M HCl)	21%	[8]
Alkaline Hydrolysis (0.1 M NaOH)	6.5%	[8]
Oxidative (15% v/v H ₂ O ₂)	25.7%	[8]
Photolytic	3.9%	[8]
Thermal	Stable	[9]

Metabolism of Apremilast

Apremilast is extensively metabolized in humans through multiple pathways, with less than 7% of the administered dose excreted as the unchanged drug.[10][11] The primary routes of metabolism are cytochrome P450 (CYP)-mediated oxidation and non-CYP-mediated hydrolysis.[12][13]

- CYP-Mediated Oxidation: Primarily mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2A6.[12][13][14] The major oxidative metabolic pathway is Odemethylation, followed by glucuronidation.[10][11] O-deethylation and hydroxylation also occur to a lesser extent.[10][11]
- Non-CYP-Mediated Hydrolysis: This pathway also contributes to the clearance of apremilast.
 [12]
- Major Metabolite: The predominant metabolite found in circulation and excreta is Odesmethyl apremilast glucuronide, which is pharmacologically inactive.[10][11]

Deuterated Apremilast: An Informed Projection

Deuteration of a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect (KIE).[15][16] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the cleavage of a C-D bond slower.[17] When C-H bond cleavage is the rate-limiting step in a metabolic pathway, deuteration at that position can slow down the rate of metabolism.[16][17]

For apremilast, the primary sites of metabolism are the O-ethyl and O-methyl groups, which are susceptible to CYP3A4-mediated dealkylation.[12] Deuteration of these groups is expected to have the following effects:

- Reduced Metabolic Clearance: By slowing the rate of O-dealkylation, deuteration is anticipated to decrease the overall metabolic clearance of apremilast.
- Increased Half-Life and Exposure: A reduction in clearance would lead to a longer plasma half-life (t½) and increased overall drug exposure (AUC).[18]
- Potential for Lower Dosing: Enhanced exposure may allow for a reduction in the required dose or dosing frequency to achieve the desired therapeutic effect.[18]
- Metabolic Switching: It is possible that slowing metabolism at the primary sites could lead to an increase in metabolism through alternative pathways ("metabolic switching").[16]
 However, as the major metabolites of apremilast are inactive, this is unlikely to result in the formation of new active or toxic metabolites.[10]

The table below provides a qualitative comparison of the anticipated pharmacokinetic properties of deuterated apremilast versus the parent compound.

Pharmacokinetic Parameter	Apremilast	Deuterated Apremilast (Projected)
Metabolic Clearance (CL)	High	Lower
Half-life (t½)	6-9 hours[13]	Longer
Area Under the Curve (AUC)	Dose-proportional	Higher at equivalent doses
Maximum Concentration (Cmax)	~333 ng/mL (20 mg dose)[10]	Potentially higher or similar, with a delayed Tmax

Experimental Protocols Kinetic Solubility Assay

Objective: To determine the kinetic solubility of deuterated apremilast in an aqueous buffer.

Methodology:

- Preparation of Stock Solution: Prepare a 10 mM stock solution of deuterated apremilast in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
- Addition to Buffer: Transfer a small volume (e.g., 2 μL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 μL) of phosphatebuffered saline (PBS, pH 7.4).
- Incubation: Seal the plate and shake at room temperature for 2 hours.
- Analysis: Analyze the turbidity of each well using a nephelometer or measure the concentration of the dissolved compound in the supernatant after centrifugation using LC-MS/MS.
- Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Forced Degradation Study

Objective: To evaluate the stability of deuterated apremilast under various stress conditions.

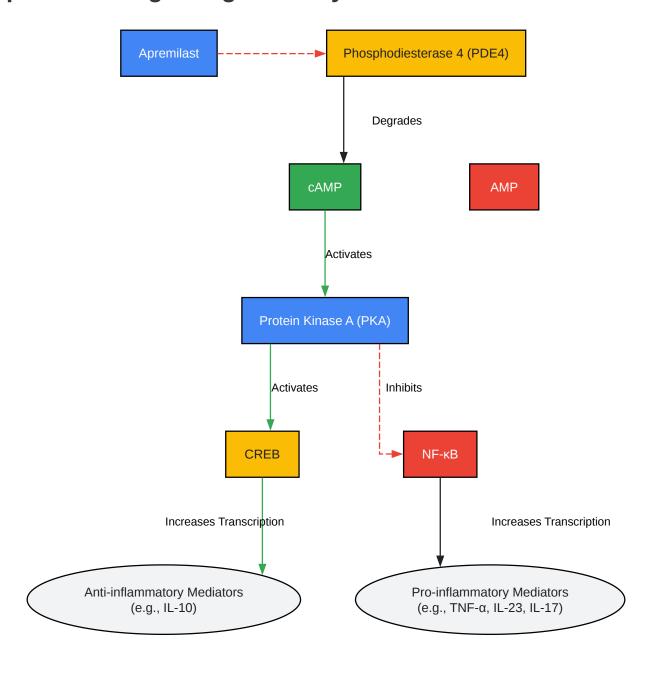
Methodology:

- Sample Preparation: Prepare solutions of deuterated apremilast (e.g., 1 mg/mL) in an appropriate solvent.
- Stress Conditions:
 - Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
 - Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
 - Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
 - Thermal Degradation: Store the solid drug substance at 105°C for 5 days.

- Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the incubation period.
- Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any major degradation products.

In Vitro Metabolic Stability Assay

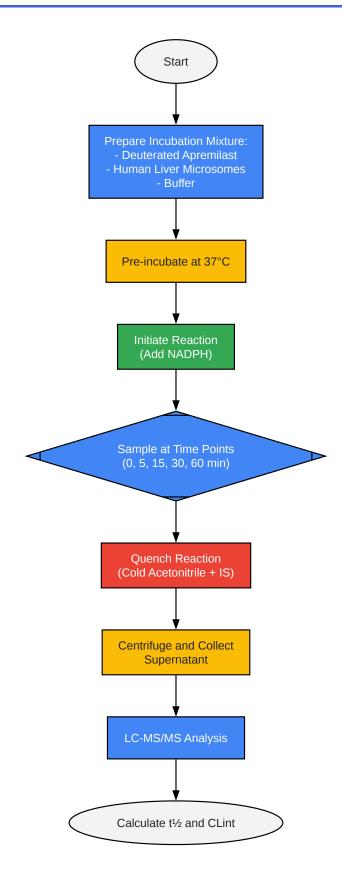
Objective: To determine the metabolic stability of deuterated apremilast in human liver microsomes.


Methodology:

- Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and deuterated apremilast (e.g., 1 μM final concentration) in a phosphate buffer (pH 7.4).
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPHregenerating system.
- Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
- Sample Processing: Centrifuge the samples to precipitate the proteins.
- Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of deuterated apremilast at each time point.
- Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k).

From this, the in vitro half-life ($t\frac{1}{2} = 0.693$ /k) and intrinsic clearance (CLint) can be calculated.

Visualizations Apremilast Signaling Pathway


Click to download full resolution via product page

Caption: Apremilast inhibits PDE4, leading to increased cAMP levels and modulation of inflammatory mediators.

Metabolic Stability Assay Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Apremilast Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Apremilast LKT Labs [lktlabs.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug [scirp.org]
- 7. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. dovepress.com [dovepress.com]
- 15. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions PMC [pmc.ncbi.nlm.nih.gov]

- 18. juniperpublishers.com [juniperpublishers.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
 of Deuterated Apremilast]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15559288#chemical-properties-of-deuteratedapremilast]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com